molecular formula C42H28N6 B3081184 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine CAS No. 1097652-83-9

2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine

Cat. No. B3081184
CAS RN: 1097652-83-9
M. Wt: 616.7 g/mol
InChI Key: RXVALUXWPWFEMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, two diamine monomers, 2-phenyl-4,6-bis (4-aminophenoxy)pyrimidine and 1,3-bis (5-amino-2-pyridinoxy)benzene, were designed and synthesized . These diamines reacted with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides via a classical two-step polymerization method .


Chemical Reactions Analysis

The diamines mentioned in the synthesis analysis reacted with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides . This suggests that 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine may also participate in similar reactions.


Physical And Chemical Properties Analysis

The polyimides derived from related compounds exhibited excellent solubility in strong polar solvents, such as N, N -dimethylacetamide, N, N -dimethylformamide and N -methyl-2-pyrrolidone . They formed flexible, strong and transparent films with UV-visible absorption cut-off wavelengths at 344–399 nm . The polyimides also showed a low moisture absorption of 0.18–1.38% and outstanding mechanical properties .

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine is the electron transport layer in organic light-emitting diodes (OLEDs) . This compound plays a crucial role in the efficient transport of electrons within the device.

Mode of Action

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine interacts with its target by facilitating the movement of electrons. It is an electron-deficient compound , which allows it to effectively transport electrons within the OLED structure.

Biochemical Pathways

The compound is involved in the electron transport pathway within OLEDs. By facilitating the movement of electrons, it contributes to the overall efficiency of the device. The downstream effects include improved light emission and device performance .

Result of Action

The action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine results in the efficient transport of electrons within OLEDs. This leads to improved light emission and overall device performance .

Action Environment

The action of this compound is influenced by the environment within the OLED device. Factors such as substrate rotation speed and evaporation angle during the device fabrication process can affect the growth of nanostructures of the compound . These nanostructures can, in turn, influence the outcoupling and efficiency improvement of OLEDs .

properties

IUPAC Name

4,6-bis(3,5-dipyridin-4-ylphenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N6/c1-2-4-33(5-3-1)42-47-40(38-24-34(29-6-14-43-15-7-29)22-35(25-38)30-8-16-44-17-9-30)28-41(48-42)39-26-36(31-10-18-45-19-11-31)23-37(27-39)32-12-20-46-21-13-32/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVALUXWPWFEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC(=CC(=C6)C7=CC=NC=C7)C8=CC=NC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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